Cas no 18506-04-2 (5-Chloro-5H-dibenzo[a,d][7]annulene)
![5-Chloro-5H-dibenzo[a,d][7]annulene structure](https://ja.kuujia.com/scimg/cas/18506-04-2x500.png)
5-Chloro-5H-dibenzo[a,d][7]annulene 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-5H-dibenzo[a,d][7]annulene
- 11-chloro-11H-dibenzo[1,2-a:1',2'-e][7]annulene
- 5H-Dibenzo[a,d]cycloheptene, 5-chloro-
- tropCl
- Dibenzosuberenylchloride
- 5-Chloro-5H-dibenzo[a,d]cycloheptene
- 5H-Dibenzo[a,d]cyclohepten-5-yl chloride
- SCHEMBL5679950
- XUDMFUCJNFYMRZ-UHFFFAOYSA-N
- 2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
- AKOS016013707
- 18506-04-2
- 5-Chloro-5H-dibenzo[a,d]cycloheptene, 97%
- DTXSID60454323
- 5-chloro-5H-dibenzo-[a,d]cycloheptene
- DB-325312
- G72008
- 2-CHLOROTRICYCLO[9.4.0.0(3),?]PENTADECA-1(15),3,5,7,9,11,13-HEPTAENE
-
- インチ: InChI=1S/C15H11Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H
- InChIKey: XUDMFUCJNFYMRZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2Cl
計算された属性
- せいみつぶんしりょう: 226.05503
- どういたいしつりょう: 226.0549280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
5-Chloro-5H-dibenzo[a,d][7]annulene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019094297-1g |
5-Chloro-5H-dibenzo[a,d][7]annulene |
18506-04-2 | 95% | 1g |
$598.40 | 2023-09-02 | |
Aaron | AR00ACL4-100mg |
Dibenzosuberenylchloride |
18506-04-2 | 95% | 100mg |
$132.00 | 2025-02-13 | |
1PlusChem | 1P00ACCS-1g |
Dibenzosuberenylchloride |
18506-04-2 | 95% | 1g |
$566.00 | 2023-12-19 | |
1PlusChem | 1P00ACCS-250mg |
Dibenzosuberenylchloride |
18506-04-2 | 95% | 250mg |
$204.00 | 2023-12-19 | |
1PlusChem | 1P00ACCS-100mg |
Dibenzosuberenylchloride |
18506-04-2 | 95% | 100mg |
$120.00 | 2023-12-19 | |
Aaron | AR00ACL4-250mg |
Dibenzosuberenylchloride |
18506-04-2 | 95% | 250mg |
$224.00 | 2025-02-13 | |
Aaron | AR00ACL4-1g |
Dibenzosuberenylchloride |
18506-04-2 | 95% | 1g |
$605.00 | 2025-02-13 |
5-Chloro-5H-dibenzo[a,d][7]annulene 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
S. Ahmed Chem. Commun., 2009, 6421-6423
5-Chloro-5H-dibenzo[a,d][7]annuleneに関する追加情報
5-Chloro-5H-dibenzo[a,d][7]annulene: A Comprehensive Overview
The compound with CAS No. 18506-04-2, commonly referred to as 5-Chloro-5H-dibenzo[a,d][7]annulene, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a member of the annulene family, which are polycyclic aromatic hydrocarbons (PAHs) with unique electronic and structural properties. The dibenzo[a,d][7]annulene framework is particularly notable for its rigid, planar structure, which contributes to its stability and reactivity.
The introduction of a chlorine substituent at the 5-position of the annulene ring introduces intriguing electronic effects. This substitution not only alters the molecule's electronic properties but also opens up new possibilities for its application in various chemical and material systems. Recent studies have highlighted the potential of 5-Chloro-5H-dibenzo[a,d][7]annulene in advanced materials, such as semiconductors and optoelectronic devices, due to its ability to modulate electronic transitions and enhance charge transport properties.
From a synthetic perspective, the preparation of dibenzo[a,d][7]annulene derivatives has been a topic of extensive research. Traditional methods often involve complex multi-step syntheses, but recent advancements have introduced more efficient routes, leveraging modern catalytic techniques and directed metallation strategies. These innovations have significantly improved the yield and purity of 5-Chloro-5H-dibenzo[a,d][7]annulene, making it more accessible for large-scale applications.
The electronic properties of 5-Chloro-5H-dibenzo[a,d][7]annulene are particularly noteworthy. Computational studies have revealed that the chlorine substitution at the 5-position induces a significant redshift in the molecule's absorption spectrum, which is advantageous for applications in light-harvesting materials. Additionally, the compound exhibits a high degree of thermal stability, making it suitable for use in high-temperature environments.
Recent breakthroughs in nanotechnology have further underscored the potential of dibenzo[a,d][7]annulene derivatives. Researchers have successfully incorporated 5-Chloro-5H-dibenzo[a,d][7]annulene into graphene-based composites, where it enhances the material's electrical conductivity and mechanical strength. These findings suggest that the compound could play a pivotal role in the development of next-generation nanomaterials.
In terms of biological applications, preliminary studies indicate that 5-Chloro-5H-dibenzo[a,d][7]annulene exhibits moderate cytotoxicity against certain cancer cell lines. This property, combined with its unique electronic characteristics, positions it as a promising candidate for further investigation in drug discovery and targeted therapy.
The synthesis and characterization of dibenzo[a,d][7]annulene derivatives continue to be areas of active research. Scientists are exploring novel ways to functionalize these compounds with additional substituents to tailor their properties for specific applications. For instance, introducing electron-withdrawing or donating groups could further modulate the electronic behavior of 5-Chloro-5H-dibenzo[a,d][7]annulene, expanding its utility in diverse chemical systems.
In conclusion, 5-Chloro-5H-dibenzo[a,d][7]annulene represents a remarkable advancement in organic chemistry, offering a wealth of opportunities for innovation across multiple disciplines. As research progresses, this compound is expected to contribute significantly to the development of advanced materials, pharmaceuticals, and electronic devices.
18506-04-2 (5-Chloro-5H-dibenzo[a,d][7]annulene) 関連製品
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